
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the indole family, which is known for its diverse biological activities and presence in many natural products.
Métodos De Preparación
The synthesis of 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole typically involves several steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Fluorination: Introduction of the fluorine atom can be done using electrophilic fluorinating agents such as Selectfluor.
Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the indole core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted indoles, ketones, and carboxylic acids.
Aplicaciones Científicas De Investigación
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the piperidine ring can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole include other fluorinated indoles and piperidine-substituted indoles. These compounds share structural similarities but may differ in their biological activities and applications. For example:
5-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole: Similar structure but with an indazole core, which can lead to different biological properties.
1-methyl-3-(piperidin-4-yl)-1H-indole: Lacks the fluorine atom, which can affect its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17FN2 |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
5-fluoro-1-methyl-3-piperidin-4-ylindole |
InChI |
InChI=1S/C14H17FN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-3,8-10,16H,4-7H2,1H3 |
Clave InChI |
LQVWVPZIVGZUNP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)F)C3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Aminoanilino)-2-chlorobenzoyl]-4-methylbenzoic acid](/img/structure/B13991693.png)
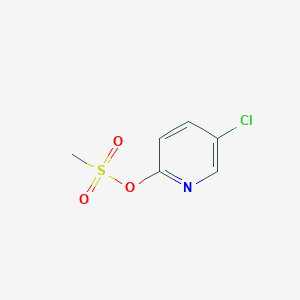

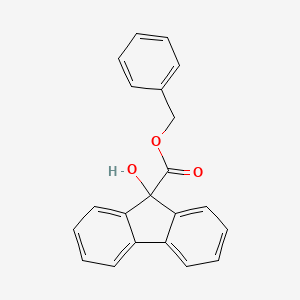
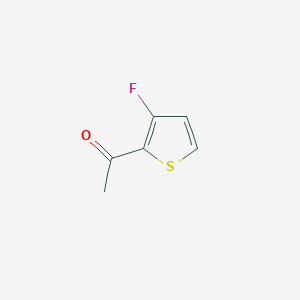
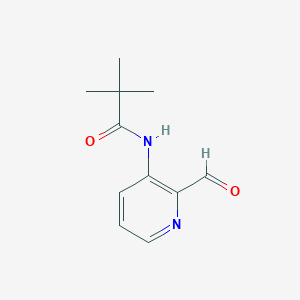

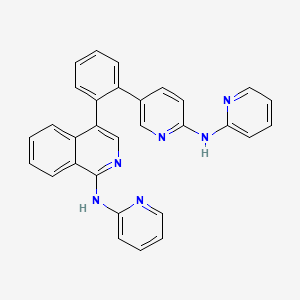

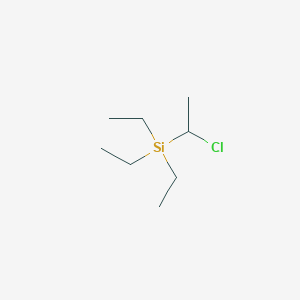
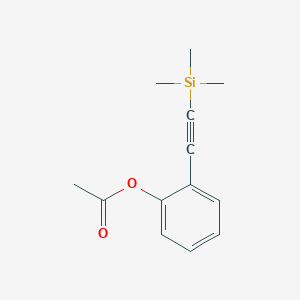


![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
